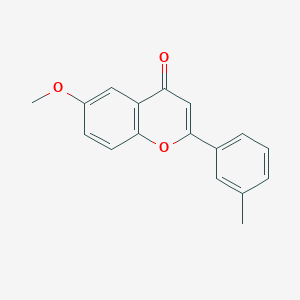
1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as EMZH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMZH is a hydrazone derivative that has been synthesized through a multi-step process, and its structure has been characterized using various spectroscopic techniques.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in cancer cells, bacteria, and parasites. 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair in cancer cells. Additionally, 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair in bacteria. 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been shown to inhibit the growth of the malaria parasite by interfering with the heme detoxification pathway.
Biochemical and Physiological Effects
1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects in vitro. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to inhibit the production of reactive oxygen species, which are involved in the oxidative stress response in cells. 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are resistant to antibiotics.
Advantages and Limitations for Lab Experiments
1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the growth of cancer cells, bacteria, and parasites. However, 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone also has some limitations, including its low solubility in water and its potential toxicity to healthy cells.
Future Directions
There are several future directions for research on 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One direction is to further investigate its mechanism of action, particularly in cancer cells, bacteria, and parasites. Another direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, future research could focus on optimizing the synthesis method of 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone to improve its yield and purity.
Synthesis Methods
The synthesis of 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction of 1-(4-ethylphenyl)ethanone with 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of a base. The resulting product is purified using column chromatography, and its structure is confirmed using spectroscopic techniques such as NMR and IR spectroscopy.
Scientific Research Applications
1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been studied for its antimicrobial properties, as it has been shown to have activity against various bacterial strains. Additionally, 1-(4-ethylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been studied for its antiparasitic properties, as it has been shown to have activity against the malaria parasite.
properties
IUPAC Name |
6-chloro-N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c1-4-12-5-7-13(8-6-12)10(2)19-20-15-9-14(16)17-11(3)18-15/h5-9H,4H2,1-3H3,(H,17,18,20)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGNLGBRUHUQRA-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC2=CC(=NC(=N2)C)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)




![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)






![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)